molecular formula C19H12F3N3S B2849959 4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 473714-97-5

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2849959
CAS No.: 473714-97-5
M. Wt: 371.38
InChI Key: QGGSRZMJYZGXPE-UHFFFAOYSA-N
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Description

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a useful research compound. Its molecular formula is C19H12F3N3S and its molecular weight is 371.38. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations offer insights into the interaction mechanisms and electronic properties of similar compounds. For example, the study of a structurally related compound involved DFT calculations to optimize molecular geometry and predict vibrational spectra. Molecular parameters, intramolecular charge transfers, and biological effects were assessed through molecular docking results, indicating potential for biological applications (Viji et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural compounds with related molecular frameworks have been documented. These efforts include the crystallization and single-crystal diffraction studies to understand the molecular conformation and packing within the crystal structure, laying the groundwork for material science applications (Kariuki et al., 2021).

Antimicrobial Applications

Compounds with the pyrazole and thiazole moieties have shown promising antimicrobial activities. For instance, derivatives synthesized from hydrazonoyl halides exhibited significant bacterial growth inhibition, highlighting their potential as antimicrobial agents (Abdelhamid et al., 2007).

Antihyperglycemic Agents

Research into structurally similar compounds has led to the identification of potent antihyperglycemic agents in animal models. The study focused on the synthesis, structure-activity relationship, and pharmacological characterization of these agents, contributing to the development of new treatments for diabetes (Kees et al., 1996).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The compound’s effects on these pathways can lead to downstream effects such as changes in gene expression, protein synthesis, and cellular metabolism .

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may enhance its lipophilicity, which could potentially improve its absorption and distribution

Result of Action

Similar compounds have been reported to have various biological activities, including anticancer and antioxidant activities . These effects are likely the result of the compound’s interactions with its targets and its effects on biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Properties

IUPAC Name

4-phenyl-2-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3S/c20-19(21,22)17-11-15(13-7-3-1-4-8-13)24-25(17)18-23-16(12-26-18)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGSRZMJYZGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.